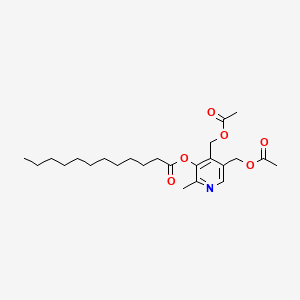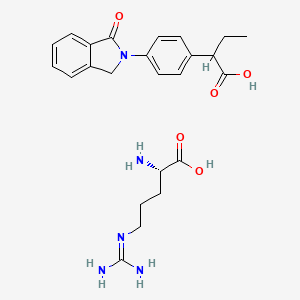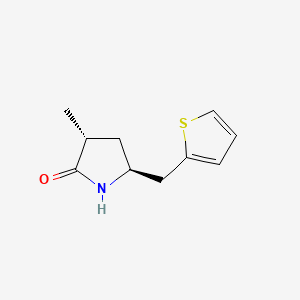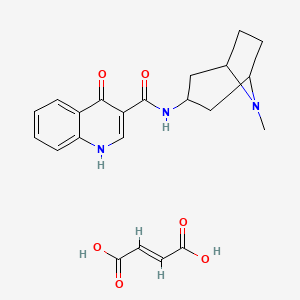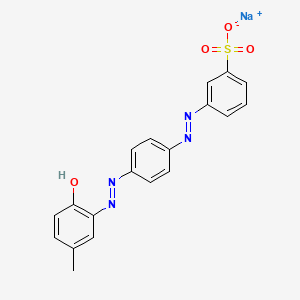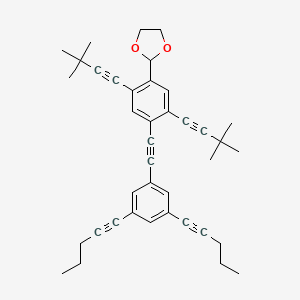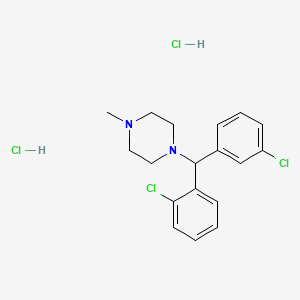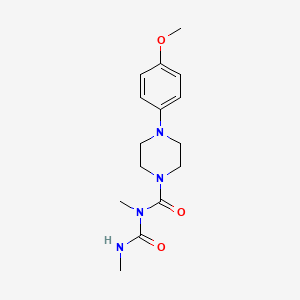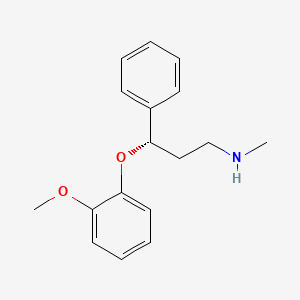
(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine is a chiral compound with a complex structure that includes a methoxyphenoxy group and a phenylpropylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-methoxyphenoxy intermediate.
Amine Introduction: The intermediate is then reacted with a phenylpropylamine derivative under controlled conditions to introduce the amine group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol
- 2-(2-methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol
Uniqueness
(s)-n-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine is unique due to its specific chiral configuration and the presence of both methoxyphenoxy and phenylpropylamine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
112066-66-7 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1 |
Clave InChI |
ITJNARMNRKSWTA-HNNXBMFYSA-N |
SMILES isomérico |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC |
SMILES canónico |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




